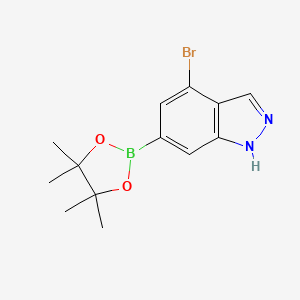
4-Bromo-1H-indazole-6-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-indazole-6-boronic acid pinacol ester is a chemical compound with the molecular formula C13H16BBrN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains both bromine and boronic acid pinacol ester functional groups. This compound is of significant interest in organic chemistry, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-indazole-6-boronic acid pinacol ester typically involves the following steps:
-
Bromination of Indazole: : The starting material, indazole, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
-
Formation of Boronic Acid Pinacol Ester: : The brominated indazole is then subjected to a borylation reaction to introduce the boronic acid pinacol ester group at the 6-position. This can be done using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-indazole-6-boronic acid pinacol ester can undergo various types of chemical reactions, including:
-
Suzuki-Miyaura Coupling: : This is the most common reaction involving boronic acid pinacol esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically produces biaryl or substituted alkene products.
-
Oxidation: : The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester. This can be achieved using oxidizing agents such as hydrogen peroxide or sodium perborate.
-
Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used as solvents in these reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from the oxidation of boronic esters.
Substituted Indazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-1H-indazole-6-boronic acid pinacol ester has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
-
Biology: : The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals and agrochemicals.
-
Medicine: : It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
-
Industry: : The compound is used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism by which 4-Bromo-1H-indazole-6-boronic acid pinacol ester exerts its effects depends on the specific reaction or application:
Suzuki-Miyaura Coupling: The reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester and reductive elimination to form the biaryl product.
Biological Activity: If used in drug synthesis, the compound’s mechanism of action would depend on the target enzyme or receptor, involving binding interactions and subsequent biochemical effects.
Comparison with Similar Compounds
4-Bromo-1H-indazole-6-boronic acid pinacol ester can be compared with other boronic acid pinacol esters and brominated indazoles:
Similar Compounds: 4-Bromo-1H-indazole, 6-Boronic acid pinacol ester, 4-Bromo-1H-indazole-6-boronic acid.
Uniqueness: The presence of both bromine and boronic acid pinacol ester groups in the same molecule allows for versatile reactivity, enabling a wide range of synthetic transformations and applications.
Properties
IUPAC Name |
4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9-7-16-17-11(9)6-8/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXALUJQVITHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
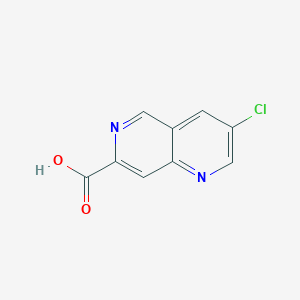

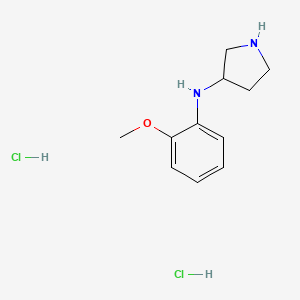
![Tert-butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B8095741.png)
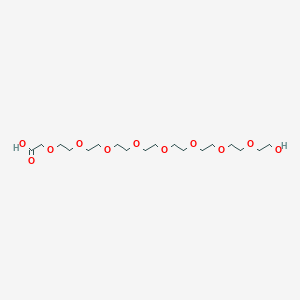
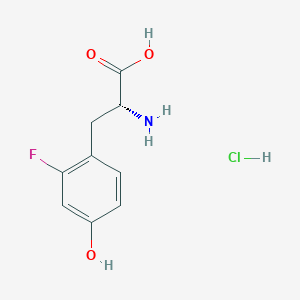
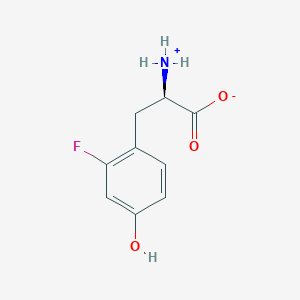
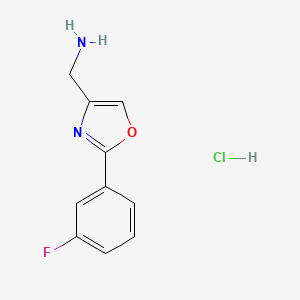
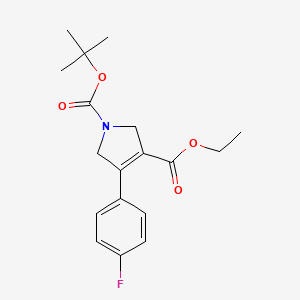
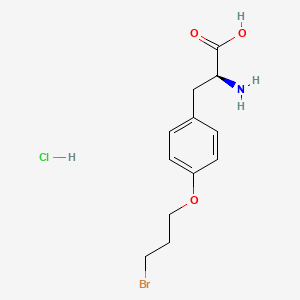
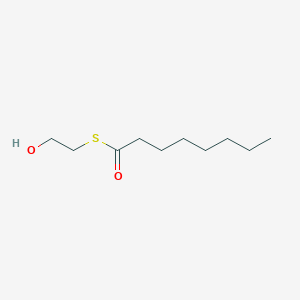
![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B8095799.png)
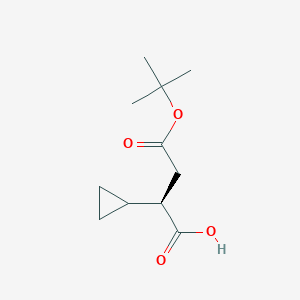
![4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene)](/img/structure/B8095825.png)
